3-fluoro-1H-pyrazol-4-amine
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Overview
Description
3-Fluoro-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorine atom at the third position and an amino group at the fourth position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of the fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoropyrazole with hydrazine hydrate under reflux conditions . Another approach involves the use of 3-fluoropyrazole-4-carboxylic acid, which is converted to the corresponding amide and then reduced to the amine .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity by forming strong hydrogen bonds and hydrophobic interactions . The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target . Pathways involved include inhibition of kinase activity, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Lacks the fluorine atom, resulting in different metabolic stability and binding properties.
4-Fluoro-1H-pyrazole: Lacks the amino group, affecting its hydrogen bonding capabilities.
3-Fluoro-1H-pyrazol-5-amine: Substitution at the fifth position instead of the fourth, leading to different reactivity and biological activity.
Uniqueness: 3-Fluoro-1H-pyrazol-4-amine is unique due to the synergistic effects of the fluorine and amino groups, which enhance its binding affinity and metabolic stability. This makes it a valuable scaffold in drug design and other applications .
Properties
CAS No. |
73305-82-5 |
---|---|
Molecular Formula |
C3H4FN3 |
Molecular Weight |
101.1 |
Purity |
95 |
Origin of Product |
United States |
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